4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal
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Overview
Description
4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal is a complex organic compound that features a pyridazine ring fused with a butanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal typically involves multi-step organic reactions. One possible route could involve the cyclization of a suitable precursor to form the pyridazine ring, followed by functionalization to introduce the oxobutanal group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure cost-effectiveness and safety. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal can undergo various chemical reactions including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals.
Mechanism of Action
The mechanism of action of 4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal might include other pyridazine derivatives and oxobutanal-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2O4 |
---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
4-(3,6-dioxodiazinan-1-yl)-3-oxobutanal |
InChI |
InChI=1S/C8H10N2O4/c11-4-3-6(12)5-10-8(14)2-1-7(13)9-10/h4H,1-3,5H2,(H,9,13) |
InChI Key |
HKYOFJSEUSOMSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(NC1=O)CC(=O)CC=O |
Origin of Product |
United States |
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